Product packaging for 9-Benzyl-6-chloro-9h-purin-2-amine(Cat. No.:CAS No. 6336-42-1)

9-Benzyl-6-chloro-9h-purin-2-amine

Cat. No.: B107534
CAS No.: 6336-42-1
M. Wt: 259.69 g/mol
InChI Key: XBAIDBLXRCQTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Benzyl-6-chloro-9H-purin-2-amine (CAS 6336-42-1) is a trisubstituted purine derivative that serves as a versatile and valuable building block in medicinal chemistry and anticancer research. With the molecular formula C12H10ClN5 and a molecular weight of 259.69 g/mol, this compound features a chloro group at the 6-position and an amine at the 2-position, making it a key intermediate for further functionalization via nucleophilic substitution reactions . The purine scaffold is a privileged structure in drug discovery, and this particular compound is a crucial precursor in the synthesis of complex molecules. It is used to generate libraries of purine-based compounds for biological screening . Its primary research value lies in the development of novel antitumor agents. Studies have shown that 6-chloro-9H-purin-2-amines bearing substituted benzyl moieties exhibit excellent antiproliferative activities against various human cancer cell lines . These compounds are designed as potential tubulin polymerization inhibitors, a validated target for anticancer therapy, which can induce cell cycle arrest and apoptosis . Furthermore, related trisubstituted purines, such as myoseverin and roscovitine, are well-known for their ability to modulate cyclin-dependent kinases (CDKs) and disrupt microtubule assembly, highlighting the potential of this chemical class . As a synthetic intermediate, this compound has been utilized in the preparation of other biologically active compounds, such as 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, demonstrating its utility in exploring structure-activity relationships . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN5 B107534 9-Benzyl-6-chloro-9h-purin-2-amine CAS No. 6336-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-6-chloropurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAIDBLXRCQTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284803
Record name 9-benzyl-6-chloro-9h-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-42-1
Record name NSC39090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-benzyl-6-chloro-9h-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 9 Benzyl 6 Chloro 9h Purin 2 Amine and Its Analogues

Regioselective Synthesis of 9-Benzyl-6-chloro-9H-purin-2-amine

The regioselective synthesis of this compound is crucial for ensuring the correct placement of the benzyl (B1604629) group at the N9 position of the purine (B94841) ring, which is often essential for the desired biological activity of the final compounds.

Alkylation of 2-Amino-6-chloropurine (B14584) Precursors

The primary route to this compound involves the direct alkylation of 2-amino-6-chloropurine. google.comgoogleapis.com This precursor is a key intermediate, often synthesized from guanine (B1146940) through a chlorination process. google.comgoogleapis.com The alkylation reaction introduces the benzyl group onto one of the nitrogen atoms of the purine ring. However, this reaction can lead to a mixture of N7 and N9 isomers. mdpi.com The formation of the N9 isomer is generally favored, but the reaction conditions must be carefully controlled to maximize its yield and minimize the formation of the undesired N7 isomer. mdpi.com In some cases, heating the mixture of N7 and N9 products can lead to the conversion of the N7 isomer to the more stable N9 isomer. mdpi.com

Optimization of Reaction Conditions and Purification Techniques

The following table outlines typical reaction conditions that can be optimized for the synthesis of this compound and its analogues:

ParameterConditionRationale
Solvent DMF, AcetonitrilePolar aprotic solvents facilitate the dissolution of the purine precursor and promote the alkylation reaction. googleapis.comnih.gov
Base Cesium carbonate, TriethylamineA base is used to deprotonate the purine ring, making it more nucleophilic for the alkylation reaction. nih.govnih.gov
Temperature Room Temperature to 90°CThe reaction temperature can influence the reaction rate and the ratio of N7 to N9 isomers. nih.govnih.gov
Catalyst Phase Transfer Catalyst (e.g., TEMAC)Can be used in the synthesis of the 2-amino-6-chloropurine precursor to improve reaction efficiency. googleapis.com

Purification of the final product is typically achieved through techniques such as column chromatography on silica (B1680970) gel or recrystallization. nih.govteledynelabs.com The choice of eluent for chromatography is critical for separating the desired N9 isomer from any unreacted starting materials and the N7 isomer. teledynelabs.com A gradient of hexane (B92381) and ethyl acetate (B1210297) is a commonly employed solvent system for the purification of similar purine derivatives. teledynelabs.com

Utilization of this compound as a Synthetic Intermediate

The strategic placement of the benzyl group at N9 and the chloro group at C6 makes this compound a versatile building block for the synthesis of more complex purine derivatives.

Precursor Chemistry for 2,6,9-Trisubstituted Purine Synthesis

This compound serves as an excellent precursor for the synthesis of 2,6,9-trisubstituted purines. imtm.cz The chlorine atom at the C6 position is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide array of substituents at this position. Furthermore, the amino group at the C2 position can also be modified, leading to a high degree of molecular diversity. This systematic approach allows for the creation of libraries of 2,6,9-trisubstituted purines, which are valuable for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

Derivatization at C6 and N2 Positions with Amino Acids and Other Functionalities

The reactivity of the C6-chloro and N2-amino groups allows for extensive derivatization. The C6 position can be substituted with various amines, including amino acids and their esters, to generate novel purine-amino acid conjugates. nih.gov These modifications can significantly impact the biological properties of the resulting molecules. The N2-amino group can also be acylated or undergo other transformations to introduce further functional diversity. google.com

The following table provides examples of derivatization reactions at the C6 and N2 positions of the purine core, starting from intermediates like this compound:

PositionReagentResulting Functionality
C6 Amines (e.g., Benzylamine)Substituted amino group nih.gov
C6 Thiols (e.g., Benzyl mercaptan)Thioether linkage nih.gov
C6 Furyl stannane (B1208499) (Stille coupling)Furyl group nih.gov
N2 Acylating agentsAmide linkage google.com

Green Chemistry and Microwave-Assisted Synthesis of Purine Analogues

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of purine analogues. researchgate.netumich.edu

Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. nih.govnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. nih.gov The synthesis of 2,6,9-substituted purines has been successfully achieved using microwave-assisted protocols, which often involve sequential nucleophilic aromatic substitution reactions. These methods are not only time- and energy-saving but also align with the principles of green chemistry by potentially reducing the use of hazardous solvents and byproducts. umich.edu

The development of microwave-assisted synthesis for purine analogues, including those derived from this compound, represents a significant advancement in the field, enabling the rapid and efficient generation of diverse chemical libraries for biological screening. nih.gov

Synthetic Routes from Diverse Precursors (e.g., Imidazoles, Guanine Derivatives)

Synthesis from Imidazole (B134444) Precursors

The construction of the purine ring system can be logically approached by starting with an appropriately substituted imidazole and subsequently forming the fused pyrimidine (B1678525) ring. researchgate.net A common strategy involves the use of 5-amino-1-aryl-1H-imidazole-4-carbonitriles as key intermediates. researchgate.netresearchgate.net

One documented approach begins with the multi-step synthesis of 9-phenyl-9H-purin-6-amines from ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. researchgate.net This starting material is treated with a phenylamine to yield a formamidine, which is then cyclized in the presence of a strong base like aqueous potassium hydroxide (B78521) to form 5-amino-1-phenyl-1H-imidazole-4-carbonitriles. researchgate.net These imidazole derivatives are crucial for the subsequent purine synthesis. researchgate.netnih.gov The conversion to the 9-aryl-6-aminopurines is achieved by reacting the imidazole intermediate with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia. researchgate.netresearchgate.net While this method focuses on 9-aryl-6-aminopurines, the principles can be adapted for the synthesis of 9-benzyl analogues.

Another approach utilizes 4-nitroimidazole (B12731) as a starting material, which allows for the introduction of various substituents. mdpi.com The synthesis of N-7-substituted purines has been demonstrated from imidazole precursors, although these methods have historically presented challenges, often resulting in substituted purines (e.g., 6-amino or 6-hydroxy) or dihydro-compounds with moderate yields in the final step. mdpi.com More recent methods have aimed to improve the efficiency of synthesizing purines without substituents at the 2- and/or 6-positions directly from imidazole precursors. mdpi.com

The following table summarizes a general synthetic sequence starting from an imidazole precursor.

Step Reactant(s) Reagent(s) Product Description
1Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, PhenylamineAniline hydrochloride (catalyst)Formamidine derivativeFormation of an intermediate formamidine. researchgate.net
2Formamidine derivativeAqueous KOH5-Amino-1-phenyl-1H-imidazole-4-carbonitrileCyclization to form the imidazole ring. researchgate.net
35-Amino-1-phenyl-1H-imidazole-4-carbonitrile1. HC(OEt)₃, Ac₂O2. Ammonia9-Phenyl-9H-purin-6-amineFormation of the fused pyrimidine ring to yield the purine. researchgate.net

Synthesis from Guanine Derivatives

An alternative and widely used strategy for the synthesis of 2-amino-6-chloropurine derivatives involves the direct chlorination of guanine or its acylated derivatives. google.comgoogle.comgoogleapis.com This approach is particularly relevant for producing intermediates for various pharmaceutical compounds. google.comgoogle.com

A key method involves the reaction of a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst. google.comgoogleapis.com The acyl groups serve to protect the amino group and the N9 position during the chlorination reaction. Phosphorus oxychloride is a commonly employed chlorinating agent, and a variety of phase transfer catalysts, such as methyltriethylammonium chloride, can be used. google.comgoogleapis.com Following the chlorination step, the acyl groups are removed by hydrolysis to yield 2-amino-6-chloropurine. google.com This intermediate can then be benzylated at the N9 position to afford this compound.

A Chinese patent describes a specific method for synthesizing 2-amino-6-chloropurine where guanine is reacted with a pre-formed solution of phosphorus oxychloride in N,N-dimethylformamide (DMF) in 1,2-dichloroethane. google.com This reaction forms a 2-dimethylaminomethenimino-6-chloropurine intermediate. Subsequent hydrolysis steps first yield 2-formylamino-6-chloropurine, which is then further hydrolyzed to 2-amino-6-chloropurine. google.com

The table below outlines a typical synthetic route starting from a guanine derivative.

Step Reactant(s) Reagent(s) Product Description
1GuanineAcylating agent2,9-DiacylguanineProtection of the amino and N9 positions. google.comgoogleapis.com
22,9-DiacylguaninePhosphorus oxychloride, Phase transfer catalystAcylated 2-amino-6-chloropurine derivativeChlorination of the 6-position. google.comgoogleapis.com
3Acylated 2-amino-6-chloropurine derivativeHydrolysis (e.g., with a base)2-Amino-6-chloropurineRemoval of the acyl protecting groups. google.comgoogle.com
42-Amino-6-chloropurineBenzyl halideThis compoundN9-benzylation.

It is important to note that the direct chlorination of guanine itself can be challenging due to its low solubility, which can lead to low product yields. google.com The use of acylated derivatives or specific solvent systems aims to overcome this limitation.

In Vitro Biological Efficacy and Molecular Pharmacology of 9 Benzyl 6 Chloro 9h Purin 2 Amine Derivatives

Antimicrobial Activity Profile

The antimicrobial landscape of 9-benzyl-6-chloro-9H-purin-2-amine derivatives is diverse, with studies exploring their efficacy against bacteria, fungi, and mycobacteria. The purine (B94841) core acts as a privileged scaffold, and substitutions at the C2, C6, and N9 positions have been shown to modulate the spectrum and potency of activity.

While purine and pyrimidine (B1678525) analogues are known to possess a wide range of biological activities, including antibacterial effects, specific data on the activity of this compound derivatives against Streptococcus pyogenes is not extensively documented in the available literature. ut.ac.ir Generally, the antibacterial action of such compounds can be attributed to their interference with essential cellular processes. For instance, purine synthesis pathways are critical for bacterial survival, and their inhibition can disrupt bacterial growth. nih.govbiorxiv.org Research on other heterocyclic compounds has demonstrated activity against S. pyogenes. For example, certain phenolic compounds like 1,2-naphthoquinone (B1664529) and 5-hydroxy-1,4-naphthoquinone have shown significant inhibitory and bactericidal effects against S. pyogenes. nih.gov However, direct evidence detailing the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound derivatives against S. pyogenes remains an area for future investigation.

The development of novel antifungal agents is critical, and purine analogues have emerged as a promising class of compounds. Research has shown that the de novo purine biosynthesis pathway is essential for the virulence of fungal pathogens like Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans, making it an attractive drug target. mdpi.com

One area of investigation involves the inhibition of fungal inositol (B14025) polyphosphate kinases. A series of dibenzyl aminopurine derivatives were synthesized and evaluated for their ability to inhibit Arg1, an inositol polyphosphate kinase in Cryptococcus neoformans. The parent compound, TNP, and its analogues were tested, leading to the identification of more potent inhibitors. The analogue DT-23, for example, showed significantly improved potency against recombinant CnArg1 and also inhibited fungal growth. nih.govacs.org Unlike its predecessors, DT-23 demonstrated direct antifungal activity and acted synergistically with Amphotericin B. nih.govacs.org This highlights that strategic modifications to the purine scaffold can yield compounds with potent and specific antifungal effects.

CompoundTargetIC₅₀ (µM)Fungal Growth Inhibition (MIC₅₀, µg/mL)
TNP CnArg110-30Not Inhibitory
DT-17 CnArg12Not Determined
DT-23 CnArg10.615
DT-23 CnKcs10.6815

Data sourced from studies on N2,N6-disubstituted purine analogues against Cryptococcus neoformans enzymes. nih.govacs.org

Derivatives of 9-benzylpurine have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) in vitro. Phenotypic screening of compound libraries revealed that 9-benzylpurines with various substitutions exhibit inhibitory activity against Mtb. Specifically, high activity was observed for compounds with a phenylethynyl, trans-styryl, or aryl substituent at the 6-position. Furthermore, the presence of a chlorine atom at the 2-position, as seen in the core structure of this compound, generally enhances antimycobacterial activity.

Conjugates of purines with amino acids have also been explored as potential antimycobacterial agents. The synthesis of N-(purin-6-yl)dipeptides was undertaken to identify novel therapeutic agents against tuberculosis. Among the synthesized compounds, certain conjugates displayed moderate to high activity against the laboratory M. tuberculosis H37Rv strain, with MIC values in the range of 3.1–6.25 µg/mL. nih.gov This line of research suggests that modifying the 6-position of the purine ring with amino acid or peptide fragments is a viable strategy for developing new antimycobacterial drugs.

Antiviral Research Applications

The structural similarity of purine analogues to endogenous nucleosides makes them prime candidates for antiviral drug development, primarily through the disruption of viral replication processes.

A series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines were synthesized and tested for their activity against human rhinovirus (HRV). Structure-activity relationship (SAR) studies indicated that antirhinovirus activity against serotype 1B was optimized in 9-benzylpurines that possessed a lipophilic, electron-withdrawing substituent at the C-2 position. nih.gov

The most active compound identified in this series was 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, which exhibited an IC₅₀ of 0.03 µM against HRV serotype 1B. nih.gov However, its activity was not uniform across other serotypes, with IC₅₀ values varying significantly. This demonstrates that while potent inhibitors can be developed from this purine scaffold, achieving broad-spectrum activity against numerous rhinovirus serotypes remains a challenge.

2-SubstituentIC₅₀ against HRV 1B (µM)
-H 1.1
-Cl 0.11
-CF₃ 0.03
-CH₃ 0.67
-NH₂ 3.3
-SCH₃ 0.15

Data represents a selection of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines. nih.gov

Broad-spectrum antivirals are of significant interest as they can potentially treat a range of viral infections. Many such agents, like ribavirin, are purine analogues that interfere with nucleotide metabolism. nih.gov While specific broad-spectrum screening data for this compound is limited, the general principle involves targeting host or viral enzymes essential for replication across multiple virus families.

Research into compounds that inhibit nucleotide biosynthesis has proven fruitful. For example, compound A3, an inhibitor of de novo pyrimidine biosynthesis, has demonstrated broad-spectrum activity against a variety of RNA and DNA viruses. nih.gov This contrasts with purine analogues that target the purine pathway. The success of targeting nucleotide synthesis pathways underscores the potential of purine derivatives, including those related to this compound, as candidates for broad-spectrum antiviral drug discovery programs. nih.gov

Anticancer and Antiproliferative Effects in Cell Lines

Cellular Growth Inhibition and Cytotoxic Mechanisms

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines. A series of 2,6,9-trisubstituted purine derivatives were synthesized and evaluated for their in vitro cytotoxicity against seven cancer cell lines and one non-neoplastic cell line. imtm.cz The cytotoxic effects of these compounds were found to be heterogeneous, depending on both the specific chemical structure and the cancer cell line being tested. imtm.cz For instance, the human colon cancer cell line CACO2 was generally more resistant to these compounds, while the human promyelocytic leukemia cell line HL-60 was the most sensitive. imtm.cz

Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the purine ring is crucial for cytotoxic activity. imtm.cznih.gov For example, the presence of an arylpiperazinyl group at the C-6 position of the purine ring was found to be beneficial for cytotoxicity, whereas bulky substituents at the C-2 position were not. imtm.cz In one study, N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govwikipedia.orgbenzoxazine showed high cytotoxic activity against several cancer cell lines, including murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2). nih.govsemanticscholar.org The presence of both the difluorobenzoxazine fragment and the purine residue connected by a linker of a specific length was determined to be critical for their cytotoxic action. nih.govsemanticscholar.org

One particular 2,6,9-trisubstituted purine derivative, compound 7h, was identified as a potent agent, showing comparable or greater efficacy than the established anticancer drug cisplatin (B142131) in four of the seven cancer cell lines tested. imtm.czsemanticscholar.org This compound exhibited high potency and selectivity. imtm.cz The mechanism of action for some of these cytotoxic derivatives is believed to involve the inhibition of DNA biosynthesis. semanticscholar.org

Table 1: Cytotoxic Activity of Selected Purine Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
Compound 7h HL-60 <1 imtm.cz
Compound 4r CACO2 27 imtm.cz
Compound 12 Huh7 0.08 researchgate.net
Compound 22 Huh7 0.13 researchgate.net
Compound 25 Huh7 <0.1 researchgate.net
Compound 12 HepG2 <0.1 researchgate.net
Compound 25 HepG2 0.13 researchgate.net

Induction of Apoptosis Pathways in Malignant Cells

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. Several studies have demonstrated that these compounds can trigger apoptotic pathways, leading to the elimination of cancer cells. nih.govimtm.cz

For instance, a 2,6,9-trisubstituted purine known as myoseverin (B1677587) has been shown to induce apoptosis, although it has moderate cytostatic activity. nih.gov More potent derivatives have been developed that effectively induce apoptosis. Compound 7h, a 2,6,9-trisubstituted purine derivative, was shown to induce apoptosis in HL-60 cells. imtm.cz This induction of apoptosis is often accompanied by cell cycle arrest at specific phases. In the case of compound 7h, it caused cell cycle arrest at the S-phase in HL-60 cells. imtm.cz

The induction of apoptosis by these purine derivatives is a desirable characteristic for an anticancer agent, as it suggests a targeted mechanism of cell killing with potentially fewer side effects than non-specific cytotoxic agents.

Selective Toxicity of Derivatives Towards Cancer Cells

An important aspect of cancer chemotherapy is the selective toxicity of a drug towards cancer cells while minimizing harm to normal, healthy cells. Research has indicated that certain derivatives of this compound exhibit such selectivity. The search for new compounds with selective antitumor activity is a primary driver in the development of novel anticancer therapies. nih.gov

One study highlighted a 2,6,9-trisubstituted purine derivative, compound 7h, which demonstrated "unprecedented selectivity". imtm.cz This suggests that the compound is significantly more toxic to cancer cells than to non-neoplastic cells. While the detailed mechanisms behind this selectivity are still under investigation, it is a crucial feature for the potential clinical development of these compounds. The ability to selectively target and eliminate cancer cells is a hallmark of a promising anticancer drug candidate.

Enzymatic Target Modulation and Inhibitory Activity

Effects on Nucleotide Metabolism Enzymes

Purine derivatives, by their nature as analogues of endogenous purines, have the potential to interact with and modulate the activity of enzymes involved in nucleotide metabolism. nih.gov Nucleoside analogues can inhibit the activity of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis, thereby inducing apoptosis or senescence in cancer cells. nih.gov

The introduction of a halogen atom, such as chlorine at the C2 position of the purine ring, can make the nucleoside resistant to deamination by enzymes like adenosine (B11128) deaminase (ADA). nih.gov This increased metabolic stability can enhance the compound's biological activity. nih.gov For example, the anticancer drugs Cladribine (B1669150), Fludarabine, and Clofarabine are all halogenated purine nucleosides that are resistant to deamination. nih.gov While direct studies on this compound's effect on specific nucleotide metabolism enzymes are not extensively detailed in the provided context, the structural similarities to known inhibitors suggest this as a likely mechanism of action.

Heat Shock Protein 90 (Hsp90) Inhibition Studies for Purine Analogues

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer development and progression. nih.govnih.gov Inhibition of Hsp90 represents a promising strategy for cancer therapy as it can simultaneously disrupt multiple oncogenic signaling pathways. nih.gov

Purine-based compounds have emerged as a significant class of Hsp90 inhibitors. nih.gov These molecules competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. nih.govwikipedia.org This leads to the degradation of Hsp90 client proteins, many of which are oncoproteins, ultimately resulting in cancer cell death. nih.gov The discovery and development of purine-scaffold Hsp90 inhibitors have been a major focus in the field, aiming for improved pharmacological profiles compared to earlier natural product-based inhibitors. nih.gov Although the provided text does not explicitly state that this compound itself is an Hsp90 inhibitor, the broader class of purine analogues to which it belongs is well-established in this role.

Acetylcholinesterase (AChE) Inhibitory Mechanisms of Related Compounds

Scientific literature lacks specific studies detailing the acetylcholinesterase (AChE) inhibitory mechanisms of this compound or its closely related derivatives. While purine-based compounds have been investigated as potential AChE inhibitors, research providing kinetic data, such as IC50 values or the nature of inhibition (e.g., competitive, non-competitive), for compounds with a this compound scaffold is not publicly available. General studies on other classes of purine derivatives have explored their interaction with the active site of AChE, but this information cannot be directly extrapolated to the specific compound without dedicated experimental evidence. Therefore, a data table for AChE inhibitory mechanisms cannot be generated at this time.

Adenosine Receptor Antagonism and Selectivity Profiling

There is a similar absence of specific data regarding the adenosine receptor antagonism and selectivity profile of this compound. Although purine derivatives are well-known modulators of adenosine receptors, detailed binding affinity studies (providing Ki or IC50 values) for this compound against the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are not found in the available scientific literature. Such studies are crucial for determining the compound's potency and selectivity as an antagonist for these receptors. Without this experimental data, it is not possible to construct a data table summarizing its selectivity profile.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Purine (B94841) Scaffold

The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, offers multiple positions for chemical modification, each with the potential to dramatically alter the compound's biological profile. nih.gov

The presence of a benzyl (B1604629) group at the N9 position of the purine ring is a significant structural feature. While direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, the N9-substituted derivatives are of particular interest in drug design. nih.gov The benzyl group, with its aromatic ring, can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with amino acid residues within a receptor's binding pocket. These interactions can significantly influence the compound's affinity and selectivity for its target. For instance, in the context of antirhinovirus activity, a series of 6-anilino-9-benzyl-2-chloropurines were synthesized, highlighting the importance of the N9-benzyl moiety in conjunction with other substituents for biological effect. nih.gov

The C6 position of the purine scaffold is a critical site for derivatization, and the nature of the substituent at this position profoundly impacts biological activity. The starting material, 6-chloropurine, is a versatile intermediate for introducing a wide array of functional groups. nih.gov

The chloro group at the C6 position is a key reactive handle. It can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse library of C6-substituted purine analogs. nih.gov This strategy has been widely employed to explore the SAR of purine derivatives.

Amino Substituents: The introduction of amino groups, including anilino moieties, at the C6 position has been shown to yield compounds with significant biological activities, such as antirhinovirus properties. nih.gov The nature of the amine and any further substitutions on it can fine-tune the compound's interaction with its target.

Thio and Alkyl Groups: The substitution of the C6-chloro with thio and alkyl groups has also been explored. For example, 6-methylthiopurine has been used in reactions to create N7-substituted derivatives. nih.gov

Aryl Groups: The introduction of aryl groups at the C6 position can lead to compounds with potent inhibitory activity against specific enzymes. For instance, 6-arylpurine nucleosides have been investigated for their potential as anticancer agents. mdpi.com

Sulfonyl Groups: The incorporation of sulfonyl groups can also modulate the electronic properties and binding interactions of the purine derivative.

The ability to introduce such a wide variety of substituents at the C6 position makes it a prime target for medicinal chemists seeking to optimize the potency and selectivity of purine-based compounds. nih.gov

While the C6 position is a major focus for modification, the C2 and C8 positions of the purine ring also play a crucial role in determining biological activity.

C2 Position: The presence of an amino group at the C2 position, as in 9-Benzyl-6-chloro-9h-purin-2-amine, is a key feature. Studies on related purine derivatives have shown that an unsubstituted amino group at the N6 position and a hydrophobic substituent at the C2 position are often required for high binding affinity at certain adenosine (B11128) receptors. nih.gov The amino group at C2 can act as a hydrogen bond donor, contributing to the binding affinity of the molecule.

C8 Position: The C8 position is also amenable to modification. The introduction of substituents at this position can influence the electronic properties of the purine ring system. acs.org Research has indicated that substituents at the C8 position can have a stronger influence on the electronic structure of the purine ring than those at the C2 position. acs.org However, for some biological targets, bulky hydrophobic groups at the C8 position can be detrimental to binding affinity. nih.gov

The interplay between substituents at the C2, C6, and C8 positions is complex and highlights the importance of a holistic approach to SAR studies.

Correlation of Structural Features with Specific Biological Outcomes

The systematic modification of the purine scaffold allows for the establishment of correlations between specific structural features and desired biological outcomes. For example, in the development of inhibitors for the c-Src tyrosine kinase, a strategy integrating focused combinatorial library design, virtual screening, and chemical synthesis led to the discovery of potent purine derivatives. nih.gov All 32 synthesized compounds showed inhibitory activity, with IC₅₀ values ranging from 3.14 μM to 0.02 μM, demonstrating a high hit rate and the effectiveness of the design strategy. nih.gov

Similarly, studies on adenosine receptor ligands have revealed that an unsubstituted 6-amino group and a hydrophobic C2 substituent are crucial for high affinity at the human A₂A adenosine receptor. nih.gov Conversely, hydrophobic substitution at the C8 position was found to abolish binding at this receptor subtype, indicating a clear structural requirement for selectivity. nih.gov

These examples underscore the power of SAR studies in guiding the design of molecules with specific biological profiles, whether it be for antiviral, anticancer, or other therapeutic applications. nih.govnih.gov

Design Principles for Enhanced Selectivity and Potency

The insights gained from SAR studies form the basis for rational drug design principles aimed at enhancing the selectivity and potency of purine derivatives.

Targeted Library Design: By understanding the key structural requirements for activity, focused libraries of compounds can be designed and synthesized. This approach, as demonstrated in the discovery of c-Src kinase inhibitors, can significantly increase the efficiency of identifying potent and selective leads. nih.gov

Exploiting Receptor Pockets: The design of substituents that can form favorable interactions with specific pockets within the target receptor's binding site is a key strategy. For instance, the discovery that the binding pocket for C8 substituents in the A₂A adenosine receptor is relatively small compared to that for C2 substituents provides a clear design principle for achieving selectivity. nih.gov

Hybrid Molecule Design: Another design principle involves the creation of hybrid molecules that combine the structural features of different pharmacophores. This approach aims to enhance potency and selectivity by targeting multiple aspects of a biological pathway. nih.gov

The continuous refinement of these design principles, driven by ongoing SAR studies, is essential for the development of new and improved purine-based therapeutics.

Advanced Structural Characterization and Computational Chemical Analysis

Spectroscopic Techniques for Structural Confirmation (e.g., IR, NMR, Mass Spectrometry, Elemental Analysis)

Spectroscopic methods provide the foundational evidence for the chemical structure of a synthesized compound. While a complete dataset for 9-Benzyl-6-chloro-9H-purin-2-amine is not available in reviewed literature, extensive data for the closely related analogue, Benzyl (B1604629) 2-amino-6-chloro-9H-purine-9-carboxylate , offers significant insight into the expected spectroscopic characteristics. This analogue differs by the presence of a carboxylate group linking the N9-position to the benzyl group.

The elemental analysis for Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate found values (C 51.18%, H 3.32%, N 22.95%) that closely correspond to the required values for its molecular formula, C₁₃H₁₀ClN₅O₂ (C 51.41%, H 3.32%, N 23.06%), confirming its elemental composition. iucr.org The table below summarizes the key spectroscopic data obtained for this analogue. iucr.org

Technique Data for Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate
IR (Infrared) Spectroscopy ν max (KBr, cm⁻¹): 3497, 3313, 3198 (N-H stretches), 1775, 1742 (C=O stretches), 1626, 1561, 1512, 1485 (aromatic & purine (B94841) ring stretches). iucr.org
¹H NMR (Proton Nuclear Magnetic Resonance) (200 MHz, CDCl₃): δ 5.49 (s, 2H, CH₂), 5.64 (br s, 2H, NH₂), 7.34–7.53 (m, 5H, Ar-H), 8.23 (s, 1H, purine C8-H). iucr.org
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (50 MHz, CDCl₃): δ 70.2, 128.8, 129.2, 133.5, 139.6, 147.2, 152.4, 153.0, 160.4. iucr.org
Elemental Analysis Found: C 51.18, H 3.32, N 22.95%. Required for C₁₃H₁₀ClN₅O₂: C 51.41, H 3.32, N 23.06%. iucr.org

For the target compound, this compound, the molecular formula is C₁₂H₁₀ClN₅ with a molecular weight of approximately 259.69 g/mol . echemi.com

X-ray Crystallographic Analysis of this compound and its Analogues

X-ray crystallography provides definitive information on the solid-state structure of molecules, including bond lengths, bond angles, and intermolecular interactions that govern the formation of a crystal lattice. While the specific crystal structure for this compound is not publicly documented, analysis of several closely related analogues provides a clear picture of the expected structural motifs.

Crystallographic studies of purine analogues consistently show that the fused purine ring system is nearly planar. nih.govnih.gov For instance, in the analogue 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine , the purine ring is almost planar, with a maximum deviation of only 0.014 Å. nih.gov Similarly, the purine ring system in 2-Chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine is composed of nearly coplanar pyrimidine (B1678525) and imidazole (B134444) rings, which form a dihedral angle of just 2.02°. nih.gov

A key conformational feature is the orientation of the benzyl group relative to the purine ring. In analogues, the dihedral angle between the purine ring system and the attached benzyl or phenyl rings is typically large, indicating a non-coplanar arrangement. In 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine , the dihedral angles between the purine ring and the two benzene (B151609) rings are 71.28° and 74.67°. nih.gov For 2-Chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine , this dihedral angle is 78.56°. nih.gov

Hydrogen bonding is a dominant intermolecular force in the crystal structures of these purine derivatives, driven by the presence of amine groups (N-H donors) and purine nitrogen atoms (N acceptors). A recurring and critical motif is the formation of centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds. nih.govnih.gov

In the crystal structure of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine , molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds, which generate characteristic R²₂(8) graph-set loops. nih.gov

Similarly, molecules of 2-Chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine are organized into centrosymmetric dimers connected by N—H⋯N hydrogen bonds. nih.gov

In the analogue Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate , the two molecules in the asymmetric unit are connected by multiple hydrogen bonds, including three distinct N—H⋯N interactions. iucr.org

These hydrogen-bonded dimers act as supermolecular synthons, which then assemble into larger, more complex architectures, often forming sheets or three-dimensional networks. nih.govnih.gov

In the structure of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine , the hydrogen-bonded dimers are observed to form stacked molecular arrangements down the b-axis, indicating the influence of these stacking forces. nih.gov These interactions, combined with weaker C—H⋯N and C—H⋯O contacts, help to link the primary dimers into infinite layers and establish the final three-dimensional crystal packing. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Computational chemistry offers powerful tools to predict and analyze molecular properties and interactions, complementing experimental data.

A review of the scientific literature did not identify specific molecular docking studies for this compound. While research on related purine derivatives often involves evaluation for biological activity, which implies interaction with a target protein, detailed computational docking reports using programs such as AutoDock Vina for this specific compound were not found. nih.govresearchgate.net

Pharmacophore Development and Virtual Screening

The development of novel therapeutics often begins with the identification of a pharmacophore, the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For purine-based compounds like this compound, pharmacophore models are instrumental in guiding the discovery of new inhibitors, particularly for targets such as heat shock protein 90 (Hsp90).

A typical pharmacophore model for purine-based Hsp90 inhibitors, derived from a set of known active compounds, often includes key features such as a hydrogen bond acceptor, a hydrogen bond donor, and multiple hydrophobic regions. uky.edu For instance, a validated 3D-QSAR pharmacophore model for a series of 2-amino-6-halopurine derivatives identified one hydrogen bond acceptor, one hydrogen bond donor, and three hydrophobic groups as crucial for Hsp90 inhibition. uky.edu The purine core of this compound provides the necessary scaffold for the hydrogen bond donor (the 2-amino group) and acceptor sites within the purine ring system. The benzyl group at the N9 position and the chloro substituent at the C6 position contribute to the hydrophobic character and provide vectors for further chemical modification to optimize hydrophobic interactions within the target's binding site.

Once a pharmacophore model is established and validated, it is employed as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the defined spatial and chemical features. uky.edutandfonline.com This process filters vast libraries of molecules to identify a smaller, more manageable set of potential hits that are likely to exhibit the desired biological activity. tandfonline.com For example, a pharmacophore model was successfully used to screen the Maybridge and National Cancer Institute (NCI) databases for potential Hsp90 inhibitors. uky.edu The identified hits are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of the target protein. tandfonline.comnih.gov This integrated approach of pharmacophore modeling and virtual screening significantly accelerates the discovery of new lead compounds based on the foundational this compound scaffold.

Pharmacophore Feature Role in Hsp90 Inhibition Corresponding Moiety in this compound Derivatives
Hydrogen Bond Acceptor (HBA)Interacts with key residues in the ATP-binding pocket.Nitrogen atoms within the purine ring.
Hydrogen Bond Donor (HBD)Forms crucial hydrogen bonds with the target protein.2-amino group.
Hydrophobic (HY) GroupsOccupy hydrophobic pockets to enhance binding affinity.Benzyl group, chloro substituent, and other appended hydrophobic moieties.
Aromatic RingParticipates in π-π stacking interactions.Benzyl group and the purine ring itself.

Structural Basis for Rational Drug Design (e.g., Hsp90 inhibitors)

The rational design of potent and selective inhibitors relies heavily on a detailed understanding of the structural interactions between the ligand and its target protein. X-ray crystallography and molecular modeling studies of purine-based inhibitors in complex with Hsp90 have provided a robust structural framework for the design of new therapeutic agents. drugbank.commdpi.com

These studies reveal that the purine ring of the inhibitor typically binds within the ATP-binding pocket located in the N-terminal domain of Hsp90. mdpi.com This pocket is characterized by both hydrophilic and hydrophobic regions. The 2-amino group of the purine scaffold, present in this compound, is critical for forming a key hydrogen bond with a conserved aspartate residue in the active site. The purine ring itself is positioned above a β-sheet, engaging in extensive hydrophobic interactions. mdpi.com

The benzyl group at the N9 position of this compound serves as a crucial element for extending into a hydrophobic pocket, thereby enhancing the binding affinity. mdpi.com The chloro group at the C6 position is a versatile handle for synthetic modification, allowing for the introduction of various substituents to further probe and optimize interactions within the binding site. For instance, replacing the chlorine with different functional groups can modulate the compound's potency and selectivity. nih.gov

Structural insights have also highlighted the importance of the conformation adopted by the inhibitor upon binding. Many purine-based inhibitors induce a specific "L-shape" conformation, allowing them to occupy two adjacent pockets within the ATP-binding site. mdpi.com This detailed structural knowledge enables a "structure-based drug design" approach, where new derivatives of this compound can be rationally designed to have improved binding affinity, selectivity, and drug-like properties. drugbank.com For example, modifications to the benzyl group or the introduction of different substituents at the C6 position can be guided by the known topography of the Hsp90 active site to maximize favorable interactions and develop more potent Hsp90 inhibitors. mdpi.comnih.gov

Structural Feature Interaction with Hsp90 Significance in Rational Drug Design
Purine RingBinds in the ATP-binding pocket, forming hydrophobic interactions.Core scaffold for designing competitive inhibitors.
2-Amino GroupForms a critical hydrogen bond with a conserved aspartate residue.Essential for anchoring the inhibitor in the active site.
N9-Benzyl GroupExtends into a hydrophobic pocket.Enhances binding affinity and provides a site for modification.
C6-Chloro GroupProvides a site for synthetic modification.Allows for the introduction of various functional groups to optimize potency and selectivity.

Perspectives on Research and Future Directions for 9 Benzyl 6 Chloro 9h Purin 2 Amine

Expansion of the Purine (B94841) Analogue Chemical Space for Bioactivity Discovery

The exploration of biologically relevant chemical space is crucial for the discovery of novel bioactive molecules. nih.gov For purine derivatives like 9-Benzyl-6-chloro-9H-purin-2-amine, expanding the chemical space involves systematic structural modifications to generate libraries of new compounds with diverse biological activities. nih.gov The purine ring, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple sites for chemical alteration, including positions C2, C6, and C8. rsc.orgmdpi.com

Researchers are employing various synthetic strategies to create novel purine analogues. These methods include:

Metal-catalyzed cross-coupling reactions: Techniques like Suzuki and Buchwald-Hartwig couplings allow for the introduction of a wide range of aryl and heteroaryl groups at different positions of the purine core, significantly expanding the accessible chemical diversity. mdpi.com

N-alkylation and N-acylation: Modification of the nitrogen atoms in the purine ring system can lead to derivatives with altered solubility, bioavailability, and target-binding properties. nih.gov

Hybridization with other pharmacophores: Fusing the purine scaffold with other known bioactive moieties, such as chalcones, thiazoles, and piperazines, can result in hybrid molecules with enhanced or entirely new therapeutic activities. nih.gov

This strategic expansion is not just about creating more molecules, but about navigating chemical space in a way that is informed by natural product structures and biological relevance. nih.gov The goal is to synthesize compounds with favorable properties for bioactivity, such as a high number of sp3 hybridized carbons and stereogenic centers, which are often found in successful drugs. nih.gov For a compound like this compound, which has known antirhinovirus activity in its derivative forms, these expansion strategies could lead to the discovery of analogues with broader antiviral spectra or improved potency. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Findings

The purine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of therapeutic effects. benthamdirect.comresearchgate.net While derivatives of this compound have been investigated for their antirhinovirus activity, the broader family of purine analogues shows promise across a multitude of diseases. benthamdirect.comnih.gov This suggests that this compound could serve as a starting point for developing drugs for various other conditions.

Future research will likely focus on exploring its potential in areas where other purine derivatives have shown significant promise. benthamdirect.comresearchgate.net As an intermediate in the synthesis of Guaninyl Valacyclovir, an impurity of the antiviral drug Valacyclovir, its connection to antiviral research is already established. srdpharma.com

Table 1: Established and Potential Therapeutic Applications of Purine Derivatives

Therapeutic Area Examples of Purine Derivative Activity Relevant Citation(s)
Oncology Inhibition of cyclin-dependent kinases (CDKs), treatment for leukemia. nih.govwikipedia.org
Virology Agents against herpes, HIV, influenza, and rhinoviruses. benthamdirect.comnih.govresearchgate.net
Immunology & Inflammation Immunosuppressive agents for organ transplants, anti-inflammatory properties. benthamdirect.comwikipedia.org
Metabolic Disorders Treatment for gout (e.g., Allopurinol). wikipedia.org
Infectious Diseases Antimicrobial, antitubercular, antimalarial, and anti-leishmanial agents. benthamdirect.comnih.govresearchgate.net
Neurology Potential treatments for neurodegenerative diseases like Alzheimer's and anticonvulsant properties. researchgate.netnih.gov

This table summarizes the broad therapeutic potential of the purine class of compounds, suggesting avenues for future investigation for analogues of this compound.

The development of novel purine derivatives, such as BRT_002, which has shown potential in mitigating brain injury related to hypoxic-ischemia, further underscores the untapped potential of this class of compounds. nih.gov By systematically screening this compound and its derivatives against a wider range of biological targets, researchers may uncover new and unexpected therapeutic applications.

Integration of High-Throughput Screening and Advanced Computational Methods

The discovery and optimization of new drugs from the expanded purine chemical space are being significantly accelerated by modern technologies. High-throughput screening (HTS) and advanced computational methods are at the forefront of this revolution. bmglabtech.comwikipedia.org

High-Throughput Screening (HTS) allows for the rapid, automated testing of hundreds of thousands of compounds against specific biological targets. bmglabtech.comox.ac.uk This process is essential for identifying initial "hits" from large chemical libraries of purine analogues. bmglabtech.com HTS can be used to:

Quickly screen for compounds that inhibit viral replication, kill cancer cells, or modulate enzyme activity.

Identify molecules that bind to specific receptors, such as purinergic receptors that play crucial roles in cell signaling. nih.gov

Perform pathway-based screening, where multiple targets within a biological pathway are assayed simultaneously to find inhibitors. nih.gov

Advanced Computational Methods complement HTS by providing powerful predictive capabilities. nih.govmdpi.com These in silico tools include:

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, allowing researchers to predict the potency of unsynthesized analogues. mdpi.com

Molecular Docking and Dynamics Simulations: These techniques model the interaction between a ligand (like a purine derivative) and its protein target at the atomic level. This helps in understanding the mechanism of action and in designing more potent and selective inhibitors. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules at an early stage, helping to prioritize compounds with better drug-like characteristics. nih.govmdpi.com

By integrating these HTS and computational approaches, the development pipeline for derivatives of this compound can be made more efficient, cost-effective, and focused, increasing the probability of identifying promising drug candidates. ox.ac.uknih.gov

Addressing Challenges in Purine Derivative Development for Specific Targets

Despite the immense potential of purine derivatives, their development into clinically successful drugs is fraught with challenges. A key hurdle is achieving target specificity. The purine structure is recognized by a multitude of enzymes and receptors in the human body, which can lead to off-target effects and toxicity. mdpi.comnih.gov

Major challenges in the development of purine derivatives include:

Selectivity: Designing compounds that interact with a specific intended target (e.g., a viral enzyme) without affecting related human enzymes is a significant medicinal chemistry challenge. nih.gov

Drug Resistance: Pathogens and cancer cells can develop resistance to drugs, including purine analogues, through mutations in the target protein or by altering metabolic pathways. nih.govnih.gov

Bioavailability and Metabolism: A compound must be able to reach its target in the body in sufficient concentration to be effective. Poor solubility, rapid metabolism, or inefficient absorption can limit the therapeutic potential of a promising molecule. nih.gov

Target Validation: Before committing to extensive drug development, it is crucial to validate that the chosen biological target is indeed critical for the disease process. nih.gov

Overcoming these challenges requires a multi-pronged approach. This includes the rational design of highly selective inhibitors based on detailed structural information of the target, the exploration of combination therapies to circumvent resistance, and the use of advanced drug delivery systems to improve bioavailability. nih.gov For compounds like this compound, future research must rigorously address these aspects to translate its potential into effective and safe therapeutics.

Q & A

Basic: What are the optimal synthetic routes for 9-Benzyl-6-chloro-9H-purin-2-amine and its derivatives?

Answer:
The synthesis typically involves nucleophilic substitution and cross-coupling reactions. For example, derivatives with substituted benzyl groups can be synthesized via Suzuki-Miyaura coupling using 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine as a precursor, reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene under reflux . Modifications at the 2-amine position may require protecting group strategies to avoid side reactions. For instance, introducing alkyl or aryl substituents via alkylation or amination reactions under inert conditions (e.g., N₂ atmosphere) ensures controlled functionalization .

Basic: How is the crystal structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 16.7346 Å, b = 5.5511 Å, c = 20.4817 Å, and β = 121.325°. Hydrogen bonding networks (e.g., N–H···N interactions) stabilize the lattice, as seen in analogous purine derivatives . SHELX software (e.g., SHELXL for refinement) is widely used for solving and refining structures, leveraging intensity data from diffractometers .

Advanced: How can structure-activity relationships (SARs) guide the design of bioactive derivatives?

Answer:
SAR studies focus on substituent effects at the 6-chloro, 9-benzyl, and 2-amine positions. For example:

  • 6-Chloro substitution : Critical for binding to enzymatic targets like acetylcholinesterase (AChE). Replacement with bulkier groups (e.g., benzylsulfanyl) reduces activity due to steric hindrance .
  • 9-Benzyl modifications : Derivatives with electron-withdrawing groups on the benzyl ring (e.g., halides) enhance AChE inhibition by 15–20% compared to unsubstituted analogs .
  • 2-Amine functionalization : Alkylation or aryl substitution modulates solubility and bioavailability. For instance, piperidin-4-yl derivatives improve blood-brain barrier penetration in neurological studies .

Table 1: Biological activity of select derivatives (AChE inhibition at 100 μM)

Derivative StructureInhibitory PercentageReference
9-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-chloro14.2%
9-Benzyl-6-benzylsulfanyl<5%

Advanced: How to resolve contradictions in biological assay data for purine derivatives?

Answer:
Contradictions often arise from assay conditions or compound stability:

  • Assay variability : Standardize protocols (e.g., AChE inhibition assays using Ellman’s method with consistent substrate concentrations and pH ).
  • Compound degradation : Verify stability via HPLC or LC-MS. For example, 9-benzyl derivatives may undergo oxidative debenzylation under acidic conditions, producing inactive metabolites .
  • Solvent effects : DMSO concentrations >1% can denature enzymes, leading to false negatives. Use aqueous buffers with minimal organic solvent .

Basic: What analytical techniques confirm the purity and identity of synthesized compounds?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns. For example, the 9-benzyl group appears as a singlet (~5.3 ppm for –CH₂–), while the 2-amine proton resonates at δ 7.2–7.5 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 347.44 for C₁₉H₁₇ClN₅S ).
  • Elemental analysis : Validates stoichiometry (e.g., C 62.44%, H 5.61%, N 26.01% for C₁₄H₁₅N₅O ).

Advanced: How does molecular conformation impact target binding in adenosine receptor studies?

Answer:
Flexibility of the 2-substituent is critical. For example:

  • 2-Benzyloxy vs. 2-phenethylthio : The longer phenethylthio chain increases affinity for A₂A adenosine receptors (Ki = 12 nM vs. 45 nM for benzyloxy) due to better hydrophobic pocket fitting .
  • Conformational analysis : Overlay studies using ORTEP-III or Mercury software reveal that substituents adopting a gauche conformation enhance binding by aligning with receptor helices .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental release .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst screening : Pd(OAc)₂/XPhos systems improve Suzuki coupling yields (85–92%) compared to Pd(PPh₃)₄ (70–75%) .
  • Solvent optimization : Replace toluene with DMF for polar intermediates, enhancing solubility and reducing side products .
  • Workflow automation : Use continuous-flow reactors for exothermic reactions (e.g., alkylation) to maintain temperature control and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-6-chloro-9h-purin-2-amine
Reactant of Route 2
Reactant of Route 2
9-Benzyl-6-chloro-9h-purin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.